Telomerase Activation: Astragenol Versus Cycloastragenol in Neonatal Cells
In a direct head-to-head comparison using the telomeric repeat amplification protocol (TRAP) assay in neonatal cells, Astragenol (compound 2) demonstrated limited telomerase activation at the lowest tested dose of 0.1 nM (1.5-fold activation versus DMSO control), whereas Cycloastragenol (positive control) achieved 5.2-fold activation at 2 nM and 5.1-fold activation at 0.5 nM [1]. This quantifies that Astragenol is a significantly weaker direct telomerase activator than Cycloastragenol under identical low-nanomolar conditions [1].
| Evidence Dimension | Telomerase activation fold-change versus DMSO control |
|---|---|
| Target Compound Data | 1.5-fold at 0.1 nM |
| Comparator Or Baseline | Cycloastragenol: 5.2-fold at 2 nM; 5.1-fold at 0.5 nM |
| Quantified Difference | Cycloastragenol exhibits 3.4–3.5× greater activation at comparable low doses |
| Conditions | TRAP assay in neonatal cells; dose range 0.1–30 nM; DMSO as vehicle control |
Why This Matters
Procurement decisions for telomerase-focused studies must account for this 3.5-fold activity difference to avoid using Astragenol when Cycloastragenol is required for robust activation.
- [1] Ekiz G, Duman S, Bedir E, et al. Microbial Transformation of Cycloastragenol and Astragenol by Endophytic Fungi Isolated from Astragalus Species. J Nat Prod. 2019;82(11):2979-2985. View Source
